![molecular formula C20H22N2O5S B2520756 N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
Descripción
N-(1,3-Benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 1,3-benzodioxol-5-yl group and a 4-methylphenylsulfonyl substituent.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-2-5-17(6-3-14)28(24,25)22-10-8-15(9-11-22)20(23)21-16-4-7-18-19(12-16)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTMVYHIVDPQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine core, a sulfonyl group, and a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 410.44 g/mol. The structural composition suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
1. Antibacterial Activity
Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide groups have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have been reported to inhibit AChE, which is crucial for neurotransmitter regulation. Inhibitors in this category can be beneficial in treating conditions like Alzheimer's disease .
- Urease : Studies have shown that derivatives can act as potent urease inhibitors, which are important for managing infections caused by urease-producing bacteria . The IC50 values for several derivatives ranged from 1.13 to 6.28 µM, indicating strong inhibitory activity compared to standard reference compounds.
3. Binding Affinity Studies
Docking studies have been employed to investigate the binding interactions of the compound with target proteins. These studies suggest that the compound can effectively bind to bovine serum albumin (BSA), indicating its potential bioavailability and pharmacokinetic properties .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study 1 : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that compounds with the benzodioxole moiety exhibited enhanced antibacterial properties compared to those without .
- Case Study 2 : Another study focused on the synthesis of sulfonamide derivatives, highlighting their role as effective urease inhibitors. The findings suggested that modifications in the sulfonamide structure could lead to improved activity against specific bacterial strains .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry highlighted a series of sulfonamide derivatives that demonstrated potent activity against breast cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly enhanced anticancer efficacy .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its potential neuroprotective effects can be attributed to its interaction with specific neurotransmitter systems.
Research Findings :
In vitro studies have shown that this compound can modulate dopamine receptor activity, suggesting its potential use in treating conditions like Parkinson’s disease and schizophrenia .
Data Table: Summary of Biological Activities
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The sulfonylation step is crucial for enhancing the compound's biological activity.
Análisis De Reacciones Químicas
Sulfonyl Group Reactivity
The sulfonyl moiety (–SO₂–) exhibits electrophilic character, participating in nucleophilic substitution and elimination reactions.
Carboxamide Transformations
The carboxamide group (–CONH–) undergoes hydrolysis and condensation reactions.
Piperidine Ring Modifications
The piperidine ring participates in ring-opening and functionalization reactions.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole group is resistant to electrophilic substitution but undergoes ring-opening under strong bases.
Cross-Coupling Reactions
The aryl sulfonyl group facilitates Suzuki-Miyaura and Ullmann couplings.
Stability Under Physiological Conditions
Studies indicate moderate stability in simulated biological environments:
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The compound is compared below with structurally similar piperidine-4-carboxamide derivatives to elucidate substituent effects on physicochemical and intermolecular interaction properties.
Molecular Structure and Substituent Analysis
Key structural analogs include:
*Inferred formula based on structural analogs.
Substituent Effects:
Crystallographic and Packing Behavior
While crystallographic data for the target compound are unavailable, highlights the role of weak interactions (e.g., C–H⋯N hydrogen bonds and π–π stacking) in stabilizing isomorphic structures of halophenyl-imidazole derivatives. By analogy, the target compound’s benzodioxol and sulfonyl groups likely promote similar packing motifs, with sulfonyl oxygen atoms acting as hydrogen-bond acceptors .
Potential Bioactivity
Though direct bioactivity data are lacking, demonstrates that sulfonamide-containing pyrazoline derivatives inhibit carbonic anhydrase and exhibit cytotoxicity. The target compound’s sulfonyl group may similarly target enzymes or receptors requiring polar interactions, while its benzodioxol group could modulate pharmacokinetic properties .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide?
Answer:
Synthesis optimization requires precise control over reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) are preferred for coupling reactions involving sulfonyl and carboxamide groups to enhance reactivity .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Temperature : Reflux conditions (~80–100°C) are often necessary for cyclization steps involving piperidine cores .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound with ≥95% purity, as impurities can skew biological assay results .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Structural validation involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzodioxole aromatic protons (δ 6.5–7.0 ppm) and sulfonyl group (δ ~3.0–3.5 ppm for methylphenylsulfonyl) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 441.14 (C₂₁H₂₀N₂O₅S) .
- X-ray crystallography : Resolve piperidine ring conformation and sulfonyl group orientation, which are critical for receptor binding studies .
Advanced: What methodologies are recommended for assessing the compound’s biological activity in vitro?
Answer:
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with sulfonamide-sensitive enzymes like carbonic anhydrase IX .
- Cell-based assays :
- Apoptosis assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3/7 activation via fluorometric methods .
- Anti-inflammatory activity : Quantify TNF-α suppression in LPS-stimulated macrophages using ELISA .
- Dose-response analysis : IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) to ensure reproducibility .
Advanced: How can computational modeling resolve contradictions in reported binding affinities?
Answer:
- Molecular dynamics simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the sulfonyl-piperidine moiety in hydrophobic pockets .
- Free energy calculations : Use MM/GBSA to compare binding free energies across studies, addressing discrepancies caused by assay conditions (e.g., pH variations) .
- Pharmacophore mapping : Identify essential features (e.g., benzodioxole’s electron-rich region) that may explain conflicting SAR data .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates during weighing .
- Waste disposal : Deactivate residual compound with 10% sodium bicarbonate before disposal via certified hazardous waste contractors .
Advanced: How should researchers design experiments to address contradictory cytotoxicity data in literature?
Answer:
- Standardized assays : Use identical cell lines (e.g., HepG2) and culture conditions (e.g., 10% FBS, 37°C) across labs to minimize variability .
- Metabolic profiling : Perform LC-MS to detect metabolite interference (e.g., sulfonyl group hydrolysis) that may alter cytotoxicity .
- Positive controls : Include doxorubicin or cisplatin to benchmark activity and validate assay sensitivity .
Advanced: What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Prodrug modification : Introduce acetyl groups to the piperidine nitrogen to improve oral bioavailability .
- Lipid nanoparticle encapsulation : Increase solubility and prolong half-life in circulation .
- CYP450 inhibition assays : Pre-screen for metabolic stability using human liver microsomes to guide dosing regimens .
Basic: What analytical techniques are critical for purity assessment during scale-up?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with isocratic elution (acetonitrile/water) to quantify impurities ≤0.5% .
- DSC/TGA : Monitor thermal stability (decomposition >200°C) to ensure storage suitability .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers reconcile discrepancies in reported IC₅₀ values across enzymatic assays?
Answer:
- Enzyme source standardization : Use recombinant enzymes (e.g., human carbonic anhydrase II) instead of tissue extracts to eliminate isoform variability .
- Substrate saturation : Ensure kinetic assays operate under Vmax conditions to avoid underestimating inhibition .
- Data normalization : Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variability .
Advanced: What mechanistic studies are recommended to elucidate off-target effects?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a sulfonate-reactive probe to identify non-target binding .
- Transcriptomics : RNA-seq of treated cells to map pathways affected beyond primary targets (e.g., oxidative stress response) .
- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.